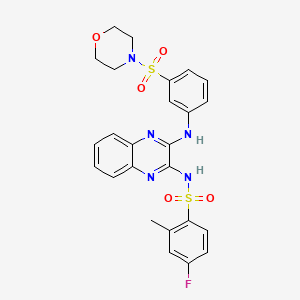![molecular formula C16H23BrN4O2 B2443973 Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 2377034-60-9](/img/structure/B2443973.png)
Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a pyrazine ring substituted with a bromine atom and a tert-butyl ester group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-bromopyrazine-2-carboxylic acid with tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring, leading to the formation of different oxidation states.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and catalysts such as palladium complexes.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include substituted pyrazine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include different oxidation states of the pyrazine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The bromine-substituted pyrazine ring can engage in various interactions with enzymes, receptors, or other biomolecules, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact pathways and molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Shares the spirocyclic structure but lacks the bromopyrazine moiety.
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Contains a hydroxyl group instead of the bromopyrazine ring.
Uniqueness
Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the bromopyrazine ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds and makes it a valuable molecule for various research applications.
Propriétés
IUPAC Name |
tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c1-15(2,3)23-14(22)20-6-4-16(5-7-20)10-21(11-16)13-9-18-12(17)8-19-13/h8-9H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIXMCUMKXCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
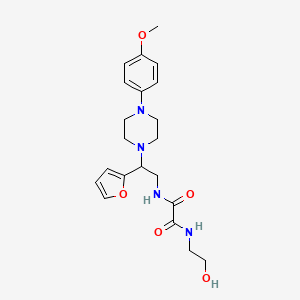
![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2443893.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide](/img/structure/B2443894.png)
![2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2443895.png)
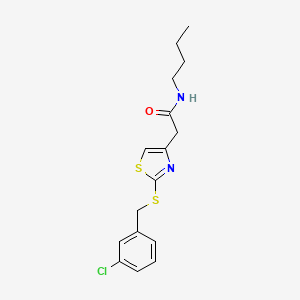
![2-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2443897.png)
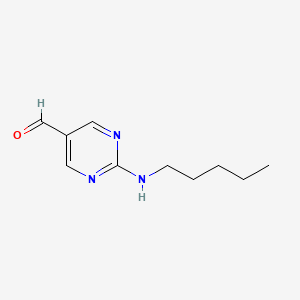
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2443899.png)
![5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2443902.png)
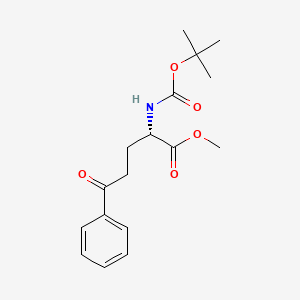
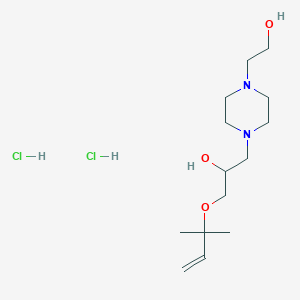
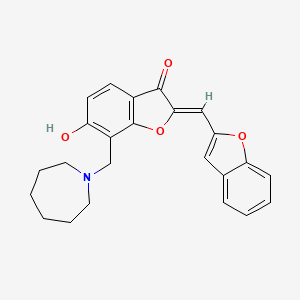
![9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B2443909.png)
